

Impact of additives on Spiro-OMeTAD morphology and performance

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Compound of Interest

Compound Name: Spiro-TAD

Cat. No.: B1591344

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Technical Support Center: Spiro-OMeTAD Additives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hole transport material (HTM) Spiro-OMeTAD and its common additives.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low device Power Conversion Efficiency (PCE) and Fill Factor (FF) after Spiro-OMeTAD deposition.

- Question: My perovskite solar cell shows poor PCE and FF. I suspect an issue with the Spiro-OMeTAD layer. What are the likely causes related to additives?
- Answer: Low PCE and FF are often linked to suboptimal conductivity and hole extraction in the Spiro-OMeTAD layer. The primary additives, Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (TBP), are crucial for enhancing conductivity. Insufficient doping due to incorrect additive concentrations or incomplete oxidation of Spiro-OMeTAD can lead to high series resistance and poor device performance. The cobalt complex FK209 is often used as a co-dopant to facilitate the oxidation of Spiro-OMeTAD, which can significantly improve conductivity and FF.^{[1][2]} Ensure that the molar ratios of your additives

to Spiro-OMeTAD are optimized. The oxidation process, which is often carried out by exposing the film to air, is also a critical step that can take several hours.[3]

Issue 2: Poor reproducibility and large variations in device performance.

- Question: I'm observing significant batch-to-batch variation in my solar cell performance. How can additives in the Spiro-OMeTAD solution contribute to this?
- Answer: Poor reproducibility can stem from several factors related to the Spiro-OMeTAD cocktail. The hygroscopic nature of Li-TFSI means that it readily absorbs moisture from the environment, which can lead to degradation of the perovskite layer and inconsistent Spiro-OMeTAD film quality.[4][5] The volatility of TBP can also be a source of variability, as its concentration in the precursor solution can change over time, affecting film morphology and the dissolution of Li-TFSI.[2][6] To mitigate this, it is crucial to prepare the Spiro-OMeTAD solution in a controlled, low-humidity environment (e.g., a glovebox) and to use it shortly after preparation.

Issue 3: Formation of pinholes and morphological defects in the Spiro-OMeTAD film.

- Question: I am observing pinholes and other defects in my Spiro-OMeTAD films. Can the additives be the cause?
- Answer: Yes, additives can significantly influence the morphology of the Spiro-OMeTAD film. Aggregation of Li-TFSI is a common issue that can lead to the formation of pinholes and an inhomogeneous film.[6][7] TBP is added in part to improve the solubility of Li-TFSI and prevent its aggregation, leading to a more uniform film.[7][8] However, an inappropriate ratio of TBP to Li-TFSI can still result in morphological issues. Some studies have introduced other additives, such as Cu₂O, to help create a more uniform dispersion of Li-TFSI and reduce pinhole formation.[6]

Issue 4: Device degradation under thermal stress.

- Question: My device performance degrades rapidly at elevated temperatures (e.g., 85°C). Is the Spiro-OMeTAD layer a contributing factor?
- Answer: The Spiro-OMeTAD layer, and specifically its additives, can be a major contributor to thermal instability.[9][10] At high temperatures, the volatile additive TBP can evaporate

from the film, leading to morphological changes and the formation of pinholes.[2] Furthermore, the presence of Li-TFSI can exacerbate thermal degradation due to its hygroscopic nature.[9] Some research indicates that the interaction between TBP and the gold electrode can cause crystallization of Spiro-OMeTAD at elevated temperatures, leading to device failure.[11][12]

Issue 5: Hysteresis in the J-V curve.

- Question: My devices are exhibiting significant hysteresis in their current-voltage (J-V) scans. Can the Spiro-OMeTAD additives play a role in this?
- Answer: Hysteresis in perovskite solar cells is a complex phenomenon, but the interfaces, including the one with the Spiro-OMeTAD layer, are known to play a crucial role. Ion migration from the perovskite layer can be influenced by the properties of the adjacent HTM. While not the primary cause, a poorly optimized Spiro-OMeTAD layer with suboptimal conductivity or a non-uniform morphology due to additive issues can exacerbate charge accumulation at the interface, contributing to hysteresis. Some studies have shown that certain acid additives can lead to hysteresis-less planar PSCs.[13]

Quantitative Data Summary

Table 1: Impact of Common Additives on Spiro-OMeTAD Properties and Device Performance

Additive	Typical Molar Ratio (to Spiro-OMeTAD)	Key Function(s)	Impact on Hole Mobility	Impact on Conductivity	Impact on Device Performance (PCE)	Common Issues
Li-TFSI	0.5 - 0.8	p-dopant, increases charge carrier concentration	Increases	Increases by orders of magnitude[2]	Significant increase	Hygroscopic, can cause perovskite degradation; aggregation can lead to pinholes. [4]
TBP	1.5 - 3.0	Improves Li-TFSI solubility, passivates perovskite surface defects, influences film morphology	Indirectly improves by preventing Li-TFSI aggregation	Indirectly improves	Generally improves Voc and FF	Volatile, can evaporate at high temperatures leading to morphological instability. [2]
FK209 (Co(III)TFSI)	0.03 - 0.07	Oxidizing agent for Spiro-OMeTAD	Increases	Significantly increases	Boosts FF and overall PCE	Can negatively impact long-term stability if not optimized. [14]

Acid Additives (e.g., Benzoic Acid)	Varies	Enhance oxidation process, align energy levels	Increases	Increases	Can improve Voc and FF.[13]	Optimization of concentration is critical.
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Experimental Protocols

Protocol 1: Preparation of a Standard Spiro-OMeTAD Solution with Li-TFSI and TBP

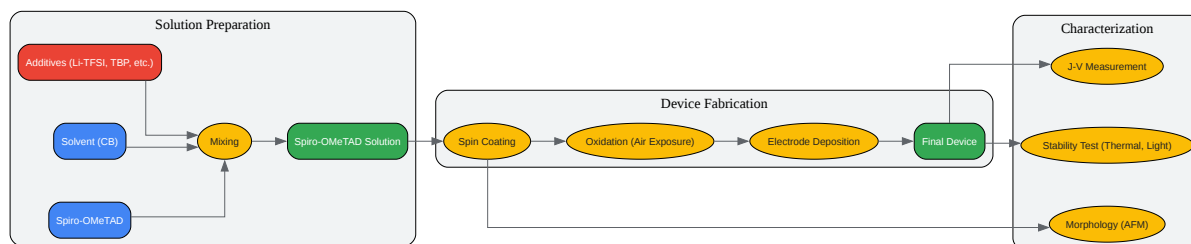
- Materials:
 - Spiro-OMeTAD powder
 - Chlorobenzene (anhydrous)
 - Li-TFSI solution (e.g., 520 mg/mL in acetonitrile)
 - 4-tert-butylpyridine (TBP)
- Procedure:
 - This procedure should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
 - Dissolve a specific amount of Spiro-OMeTAD (e.g., 73 mg) in chlorobenzene (e.g., 1 mL) to achieve the desired concentration. Stir until fully dissolved.
 - Add the required volume of the Li-TFSI stock solution (e.g., 17.5 μ L) to the Spiro-OMeTAD solution. The molar ratio of Li-TFSI to Spiro-OMeTAD is a critical parameter to optimize.
 - Add the required volume of TBP (e.g., 28.8 μ L) to the solution. The molar ratio of TBP to Spiro-OMeTAD should also be optimized.
 - Stir the final solution for at least one hour at room temperature before use.

- Filter the solution through a 0.2 μm PTFE filter before spin-coating.

Protocol 2: Characterization of Spiro-OMeTAD Film Morphology

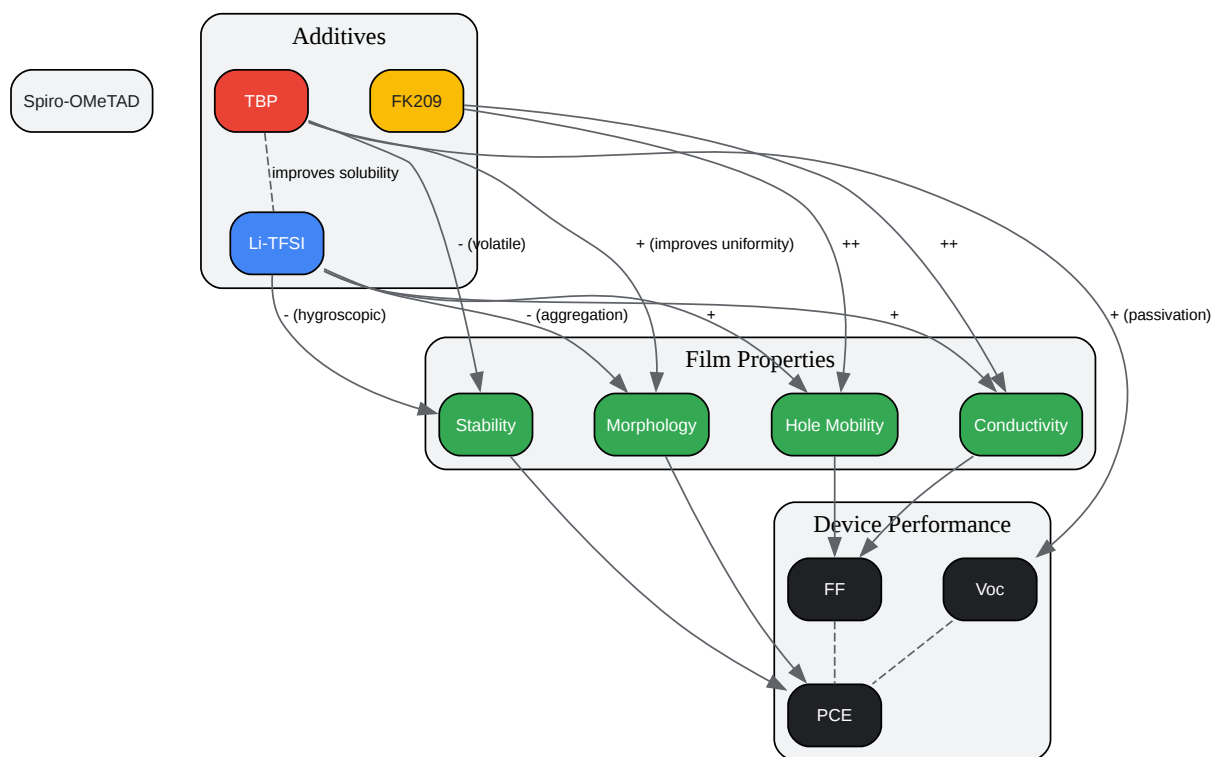
- Technique: Atomic Force Microscopy (AFM)
- Procedure:
 - Prepare a thin film of the Spiro-OMeTAD solution on a suitable substrate (e.g., silicon wafer or ITO-coated glass) using spin-coating.
 - The spin-coating parameters (speed and time) should be optimized to achieve the desired film thickness.
 - Allow the film to air-dry in a controlled environment for the desired oxidation time.
 - Mount the sample on the AFM stage.
 - Perform imaging in tapping mode to obtain topographical information.
 - Analyze the images for surface roughness (RMS), grain size, and the presence of pinholes or aggregates. Compare films with and without certain additives to understand their morphological impact.

Visualizations



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Caption: Experimental workflow for fabricating and characterizing perovskite solar cells with a Spiro-OMeTAD hole transport layer.



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